molecular formula C18H17N5O4S2 B2850721 2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 921486-34-2

2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide

カタログ番号: B2850721
CAS番号: 921486-34-2
分子量: 431.49
InChIキー: YTLKFMKVRWBXQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a thiazole core substituted with a 3-phenylureido group at position 2 and an acetamide linker connecting to a 4-sulfamoylphenyl moiety.

特性

IUPAC Name

2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S2/c19-29(26,27)15-8-6-13(7-9-15)20-16(24)10-14-11-28-18(22-14)23-17(25)21-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,24)(H2,19,26,27)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLKFMKVRWBXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Action Environment

The action of this compound can be influenced by the tumor microenvironment. For instance, the hypoxic conditions often found in solid tumors can lead to an overexpression of CA IX. This could potentially increase the efficacy of the compound.

生物活性

The compound 2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a thiazole derivative that has attracted interest due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific enzymes. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Its structure can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

Target Enzymes

The primary targets of this compound include:

  • C-RAF Kinase
  • FLT3 Kinase

These kinases play crucial roles in cell signaling pathways that regulate cell proliferation and survival. Inhibition of these targets leads to reduced cell growth and migration, particularly in cancer cells.

Mode of Action

The compound acts by binding to the active sites of C-RAF and FLT3 kinases, inhibiting their activity. This inhibition results in:

  • Suppression of rapid cell proliferation.
  • Induction of apoptosis in cancer cells.
  • Cell cycle arrest at the G2/M phase.

Biochemical Pathways

The inhibition of C-RAF and FLT3 kinases affects several downstream signaling pathways involved in tumorigenesis. Specifically, the compound has been shown to:

  • Decrease colony formation in HepG2 liver cancer cells.
  • Inhibit migration and invasion capabilities of tumor cells.

Pharmacokinetics

Preliminary studies suggest that this compound exhibits favorable pharmacokinetic properties, including:

  • Improved aqueous solubility compared to traditional chemotherapeutic agents like sorafenib.
  • Potential for oral bioavailability.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives similar to this compound. Below are key findings:

StudyFindings
Study 1 Demonstrated significant anti-hepatocellular carcinoma activity against HepG2 cells with IC50 values indicating potent inhibition at low concentrations.
Study 2 Investigated the structure-activity relationship (SAR) of related compounds, revealing that modifications to the thiazole ring enhance enzyme inhibition.
Study 3 Reported on the effectiveness of similar compounds as inhibitors of human carbonic anhydrase (hCA), highlighting their potential use in treating conditions associated with aberrant enzyme activity.

類似化合物との比較

Anticancer Potential
  • Thiazolidine-2,4-dione analogs (e.g., 6c, 7c) demonstrated selective toxicity toward tumor cells over normal cells in low-down Minnow assays, suggesting a favorable therapeutic index .
  • N-(substituted) thioacetamide quinazolinones exhibited antioxidant activity via NQO1 induction, a mechanism distinct from the target compound’s presumed anticancer pathway .
Enzyme Inhibition
  • 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide showed selective inhibition of human carbonic anhydrase (hCA) isoforms II and VII. The acetamide linker was critical for positioning the inhibitor in the enzyme’s active site, with tail length influencing isoform selectivity .
  • The sulfamoyl group in the target compound may similarly enhance binding to CA or other sulfonamide-targeted enzymes, though its phenylureido-thiazole substituent could modulate specificity .
Anti-inflammatory Activity
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides reduced exudate formation in inflammation models, comparable to diclofenac . The target compound’s lack of a triazole-thiol group may limit similar anti-exudative effects.

Structure-Activity Relationships (SAR)

  • Sulfamoyl Group : Critical for enzyme inhibition (e.g., CA, NQO1) across analogs .
  • Heterocyclic Core: Thiazole and benzothiazole derivatives show metabolic stability, while quinazolinones offer high melting points and rigidity .
  • Substituent Effects: The phenylureido group in the target compound may enhance hydrophobic interactions in target binding, contrasting with piperazinyl or morpholino tails in other analogs that improve solubility .

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiazole formationThiourea, α-bromoacetophenone, EtOH, reflux65–75
Ureido couplingCDI (1,1'-carbonyldiimidazole), DCM, rt80–85
AcylationTriethylamine, DCM, 0°C70

(Advanced) How can researchers modify the thiazole or phenylurea moieties to enhance target selectivity, and what analytical methods validate these structural changes?

Methodological Answer:

  • Thiazole Modifications:
    • Substituents at C-4 (e.g., methyl, chloro) alter steric effects, impacting binding to enzymes like COX-1 .
    • Replacement with benzothiazole enhances π-π stacking in kinase inhibitors .
  • Phenylurea Tweaks:
    • Electron-withdrawing groups (e.g., -Cl at para position) improve stability against hydrolysis .
    • Methoxy groups increase lipophilicity, enhancing blood-brain barrier penetration .

Validation Methods:

  • HPLC-MS: Confirms purity and tracks degradation products (e.g., hydrolysis of the ureido group) .
  • X-ray Crystallography: Resolves steric clashes in modified thiazole derivatives bound to targets .
  • SAR Studies: Comparative IC50 assays against cancer cell lines (e.g., MCF-7 vs. HepG2) quantify selectivity .

(Basic) Which spectroscopic techniques are essential for characterizing this compound, and what are the critical spectral markers?

Methodological Answer:

  • 1H/13C NMR:
    • Thiazole protons (δ 7.2–7.5 ppm) and sulfonamide NH (δ 10.2 ppm) confirm core structure .
    • Acetamide carbonyl signal at ~170 ppm in 13C NMR .
  • FT-IR:
    • Ureido C=O stretch at ~1660 cm⁻¹ and sulfonamide S=O at ~1350 cm⁻¹ .
  • HRMS:
    • Molecular ion [M+H]+ at m/z 474.0921 (calculated for C21H20ClN5O3S2) .

Q. Table 2: Key Spectral Data

TechniqueMarkerSignificanceReference
1H NMRδ 7.4 (s, 1H, thiazole-H)Confirms thiazole ring integrity
FT-IR1660 cm⁻¹ (C=O)Validates ureido group

(Advanced) What strategies address contradictory bioactivity data across studies, especially regarding antimicrobial vs. anticancer efficacy?

Methodological Answer:

  • Source of Contradictions:
    • Assay Variability: Differences in bacterial strains (e.g., gram-positive vs. gram-negative) or cancer cell lines (e.g., adherent vs. suspension cultures) .
    • Solubility Issues: Poor DMSO solubility (>10 mM) may lead to false negatives in cytotoxicity assays .

Resolution Strategies:

  • Standardized Protocols: Use CLSI guidelines for antimicrobial testing and NCI-60 panels for anticancer screening .
  • Prodrug Design: Phosphate ester derivatives improve aqueous solubility for in vivo models .
  • Meta-Analysis: Cross-reference PubChem BioAssay data (AID 743255) to identify outliers .

(Basic) What in vitro models are used to assess the compound's mechanism of action against enzymes like COX or kinases?

Methodological Answer:

  • COX Inhibition:
    • Enzyme Assays: Measure prostaglandin E2 (PGE2) suppression in COX-1/COX-2 transfected HEK293 cells .
    • Selectivity Index: IC50 ratio (COX-2/COX-1) < 0.1 indicates COX-1 preference .
  • Kinase Targeting:
    • ADP-Glo™ Kinase Assay: Quantifies ATP consumption in EGFR or VEGFR2 inhibition studies .
    • Western Blot: Confirms downstream phosphorylation (e.g., ERK1/2 in A549 cells) .

(Advanced) How do computational methods like molecular docking inform SAR studies for this compound's derivatives?

Methodological Answer:

  • Docking Workflow:
    • Target Preparation: Retrieve COX-1 (PDB 3N8X) or EGFR (PDB 1M17) structures from RCSB PDB .
    • Ligand Optimization: Minimize energy of derivatives using Gaussian09 at B3LYP/6-31G* level .
    • Binding Pose Analysis: Identify H-bonds between sulfamoyl group and Arg120 (COX-1) .

Case Study:

  • Derivative 5a (4-Cl phenylurea): Docking score (-9.2 kcal/mol) correlates with 10-fold higher COX-1 inhibition vs. parent compound .
  • Limitations: False positives due to rigid protein models; validate with MD simulations >100 ns .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。